molecular formula C23H23N3O3 B2771443 N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871672-95-6

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2771443
CAS No.: 871672-95-6
M. Wt: 389.455
InChI Key: NFTYDYYYRGXIMD-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-7-2-5-10-20(17)29-16-14-26-19-9-4-3-8-18(19)25-22(26)12-13-24-23(27)21-11-6-15-28-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTYDYYYRGXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that exhibits notable biological activity due to its unique structural features. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Compound Overview

  • Molecular Formula: C23H23N3O3
  • Molecular Weight: 389.455 g/mol
  • Key Structural Features:
    • Furan ring
    • Benzodiazole moiety
    • Ethyl side chain with a methylphenoxy substituent

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key findings regarding its biological effects include:

  • Cell Proliferation and Apoptosis:
    • The compound has been shown to influence signaling pathways related to cell growth and programmed cell death (apoptosis). Its interaction with specific receptors can modulate these processes, making it a candidate for cancer research.
  • Enzyme Inhibition:
    • Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions characterized by dysregulated metabolism .
  • Anti-inflammatory Properties:
    • Preliminary research suggests that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating diseases where inflammation plays a critical role, such as arthritis and other chronic inflammatory conditions.

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Binding Affinity: The presence of the benzodiazole and furan rings enhances the compound's ability to bind to target proteins, influencing their activity.
  • Signal Transduction Modulation: By interacting with receptors involved in signal transduction pathways, the compound can alter cellular responses, impacting processes like apoptosis and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines: A recent study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Model: In animal models of inflammation, the compound reduced markers of inflammation and improved clinical scores, indicating its therapeutic potential for inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamideC18H21N3O2Moderate enzyme inhibition
N-[2-(benzimidazol-2-yl)ethyl]furan-2-carboxamideC23H25N3O2Limited anti-inflammatory effects
5-Methoxybenzimidazole derivativesC16H16N4OLess complex; lower biological activity

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